

Carbomer 980 as a Bioadhesive Polymer: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Carbomer 980

Cat. No.: B3030406

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Introduction

Carbomer 980, a high molecular weight, cross-linked polymer of acrylic acid, has emerged as a cornerstone excipient in the development of bioadhesive drug delivery systems. Its remarkable ability to adhere to mucosal surfaces prolongs the residence time of formulations, thereby enhancing the bioavailability of a wide array of therapeutic agents. This technical guide provides an in-depth overview of **Carbomer 980** for researchers, scientists, and drug development professionals, detailing its physicochemical properties, mechanism of bioadhesion, and applications, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Physicochemical Properties and Mechanism of Bioadhesion

Carbomer 980 is a white, fluffy, acidic hygroscopic powder. When dispersed in water and neutralized with a suitable base (e.g., triethanolamine, sodium hydroxide), the polymer chains uncoil and swell significantly due to electrostatic repulsion between the ionized carboxyl groups, forming a viscous hydrogel. This transition from a low-viscosity dispersion to a high-viscosity gel is fundamental to its application in various dosage forms.

The bioadhesive properties of **Carbomer 980** are primarily attributed to the formation of hydrogen bonds between the carboxylic acid groups of the polymer and the sialic acid and fucose residues of mucin, the primary glycoprotein component of mucus. Physical

entanglement of the polymer chains with the mucus network further strengthens this adhesion. This interaction is pH-dependent, with optimal adhesion generally observed in the pH range of 5.5 to 7.0.

Quantitative Data on Carbomer 980 Properties

The following tables summarize key quantitative data related to the performance of **Carbomer 980** as a bioadhesive polymer.

Table 1: Viscosity of **Carbomer 980** Gels at Different Concentrations and pH

Concentration (w/v %)	pH	Viscosity (cP)
0.2	5.0	~5,000
0.2	7.0	~15,000
0.5	5.0	~20,000
0.5	7.0	~50,000
1.0	5.0	~40,000
1.0	7.0	~70,000

Note: Viscosity is measured using a rotational viscometer at 25°C. Values can vary depending on the specific neutralizing agent and shear rate.

Table 2: Comparative Bioadhesive Strength of **Carbomer 980**

Polymer	Bioadhesive Force (N)	Work of Adhesion (N·mm)
Carbomer 980	0.85 ± 0.05	1.20 ± 0.10
Hydroxypropyl Methylcellulose (HPMC)	0.45 ± 0.04	0.65 ± 0.08
Chitosan	0.60 ± 0.06	0.85 ± 0.09
Sodium Alginate	0.35 ± 0.03	0.50 ± 0.05

Note: Measured using a texture analyzer with porcine buccal mucosa as the substrate. Values are indicative and can vary based on experimental conditions.

Table 3: Swelling Index of **Carbomer 980** at Different pH Values

pH	Swelling Index (%)
3.0	150 ± 15
5.0	450 ± 30
7.0	800 ± 50
9.0	750 ± 45

Note: Swelling index is calculated as $[(W_s - W_d) / W_d] \times 100$, where W_s is the weight of the swollen polymer and W_d is the initial weight of the dry polymer.

Table 4: In-Vitro Drug Release Kinetics of a Model Drug (Lidocaine HCl) from a 1% **Carbomer 980** Gel

Time (hours)	Cumulative Drug Release (%)
1	25.3 ± 2.1
2	38.9 ± 3.5
4	55.7 ± 4.2
6	68.2 ± 5.1
8	77.5 ± 5.9
12	89.1 ± 6.3
24	98.6 ± 4.8

Table 5: Drug Release Kinetic Modeling for Lidocaine HCl from a 1% **Carbomer 980** Gel

Kinetic Model	R ² Value	Release Exponent (n)
Zero-Order	0.912	-
First-Order	0.985	-
Higuchi	0.991	-
Korsmeyer-Peppas	0.996	0.65

An 'n' value between 0.5 and 1.0 in the Korsmeyer-Peppas model indicates anomalous (non-Fickian) diffusion, suggesting that drug release is controlled by a combination of diffusion and polymer swelling.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducible research.

Measurement of Bioadhesive Strength (Tensile Test)

This protocol describes the use of a texture analyzer to quantify the force required to detach a **Carbomer 980** formulation from a mucosal surface.

- Preparation of Mucosal Tissue:
 - Obtain fresh porcine buccal mucosa from a local abattoir.
 - Carefully remove any underlying fat and connective tissue.
 - Cut the mucosa into sections of approximately 2 cm x 2 cm.
 - Equilibrate the tissue in simulated salivary fluid (pH 6.8) at 37°C for 30 minutes before use.
- Sample Preparation:
 - Prepare the **Carbomer 980** gel formulation at the desired concentration and pH.
 - Apply a precise amount of the gel (e.g., 0.1 g) to the surface of a cylindrical probe of the texture analyzer.
- Measurement Procedure:
 - Mount the mucosal tissue onto the lower platform of the texture analyzer, ensuring the mucosal side is facing upwards.
 - Lower the probe with the gel sample until it makes contact with the mucosal surface.
 - Apply a constant contact force (e.g., 0.5 N) for a defined contact time (e.g., 60 seconds) to allow for interaction.
 - Withdraw the probe at a constant speed (e.g., 0.1 mm/s).
 - Record the force required to detach the probe from the mucosa as a function of displacement.
- Data Analysis:

- The peak force on the force-displacement curve represents the bioadhesive force (in Newtons).
- The area under the curve (AUC) represents the work of adhesion (in N·mm).
- Perform at least three replicates for each formulation.

Determination of Viscosity (Rotational Viscometry)

This protocol outlines the procedure for measuring the viscosity of **Carbomer 980** gels.

- Sample Preparation:
 - Prepare **Carbomer 980** dispersions at various concentrations in deionized water.
 - Neutralize the dispersions to the desired pH with a suitable neutralizing agent while stirring gently to avoid air entrapment.
 - Allow the gels to equilibrate at a controlled temperature (e.g., 25°C) for at least 24 hours.
- Measurement Procedure:
 - Use a rotational viscometer equipped with a suitable spindle (e.g., cone-plate or parallel-plate geometry).
 - Place an appropriate amount of the gel onto the lower plate of the viscometer.
 - Lower the spindle to the correct gap setting.
 - Allow the sample to thermally equilibrate for a few minutes.
 - Measure the viscosity over a range of shear rates (e.g., 0.1 to 100 s⁻¹).
- Data Analysis:
 - Plot viscosity (in cP or Pa·s) as a function of shear rate.
 - Report the viscosity at a specific shear rate for comparative purposes.

Swelling Index Determination

This protocol describes a gravimetric method to determine the swelling capacity of **Carbomer 980**.

- Sample Preparation:
 - Accurately weigh a specific amount of dry **Carbomer 980** powder (W_d).
 - Place the powder in a pre-weighed tea bag or a similar porous container.
- Swelling Procedure:
 - Immerse the container with the polymer in a beaker containing a swelling medium of a specific pH (e.g., pH 3.0, 5.0, 7.0, 9.0) at a controlled temperature (e.g., 37°C).
 - At predetermined time intervals, remove the container, gently blot the surface to remove excess water, and weigh it (W_s).
 - Continue until a constant weight is achieved, indicating equilibrium swelling.
- Data Analysis:
 - Calculate the swelling index at each time point using the formula: $\text{Swelling Index (\%)} = [(W_s - W_d) / W_d] \times 100$.
 - Plot the swelling index as a function of time to observe the swelling kinetics.

In-Vitro Drug Release Study (Franz Diffusion Cell)

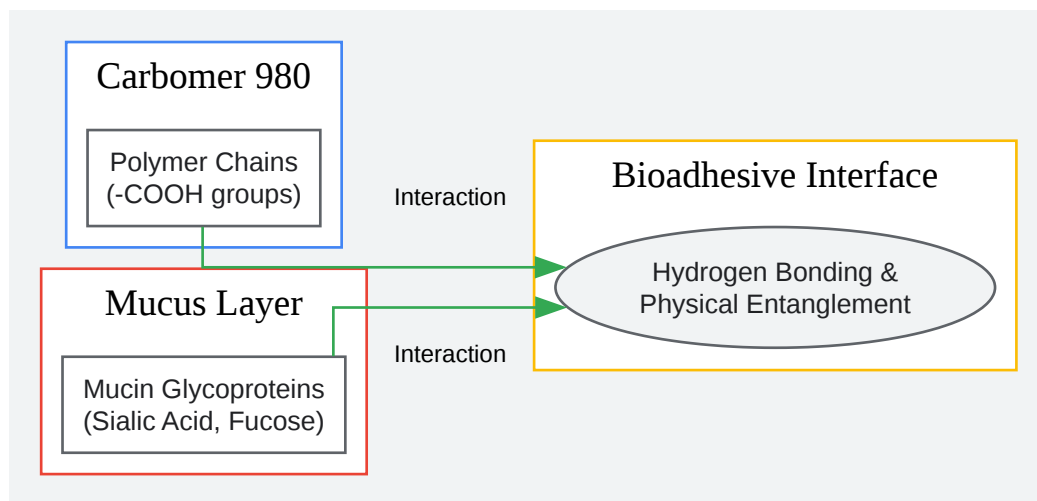
This protocol details the use of a Franz diffusion cell for assessing the release of a drug from a **Carbomer 980** formulation.

- Apparatus Setup:
 - Set up a Franz diffusion cell with a suitable synthetic membrane (e.g., cellulose acetate) or excised biological tissue separating the donor and receptor compartments.

- Fill the receptor compartment with a suitable release medium (e.g., phosphate buffer pH 7.4) and maintain it at 37°C with constant stirring.
- Sample Application:
 - Accurately weigh a specific amount of the drug-loaded **Carbomer 980** gel and apply it evenly onto the membrane in the donor compartment.
- Sampling:
 - At predetermined time intervals, withdraw a sample from the receptor compartment.
 - Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
- Drug Analysis:
 - Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Data Analysis:
 - Calculate the cumulative amount of drug released at each time point.
 - Plot the cumulative percentage of drug released versus time.
 - Fit the release data to various kinetic models (Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.

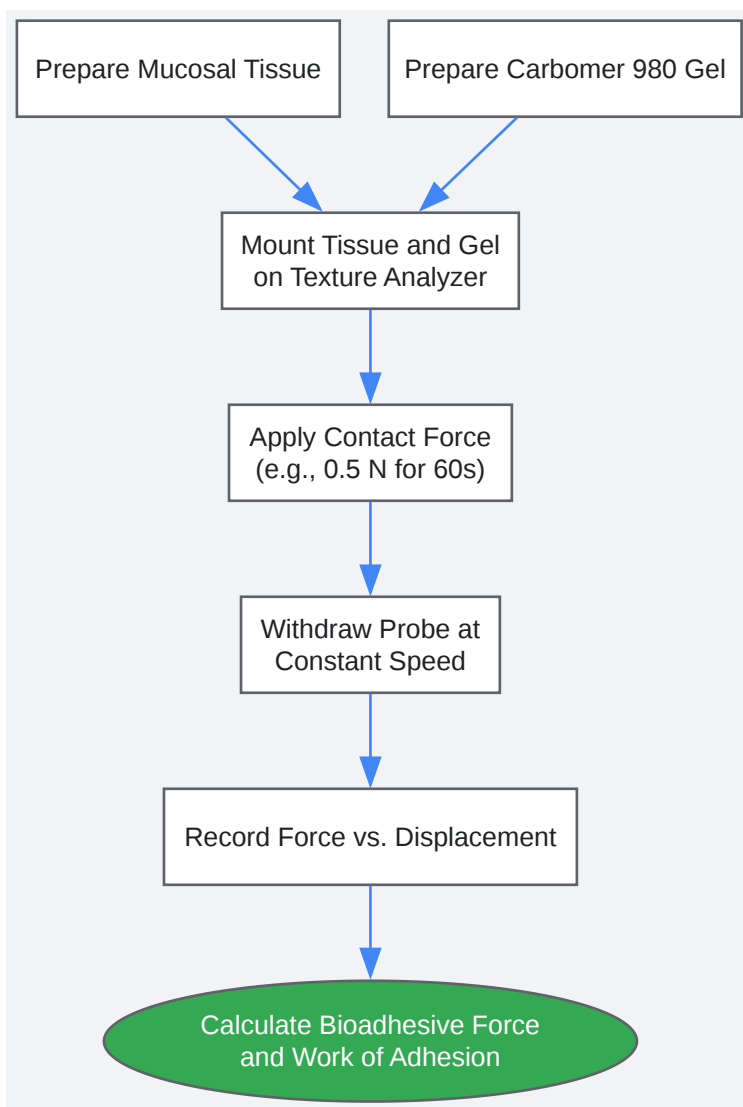
Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to **Carbomer 980** as a bioadhesive polymer.



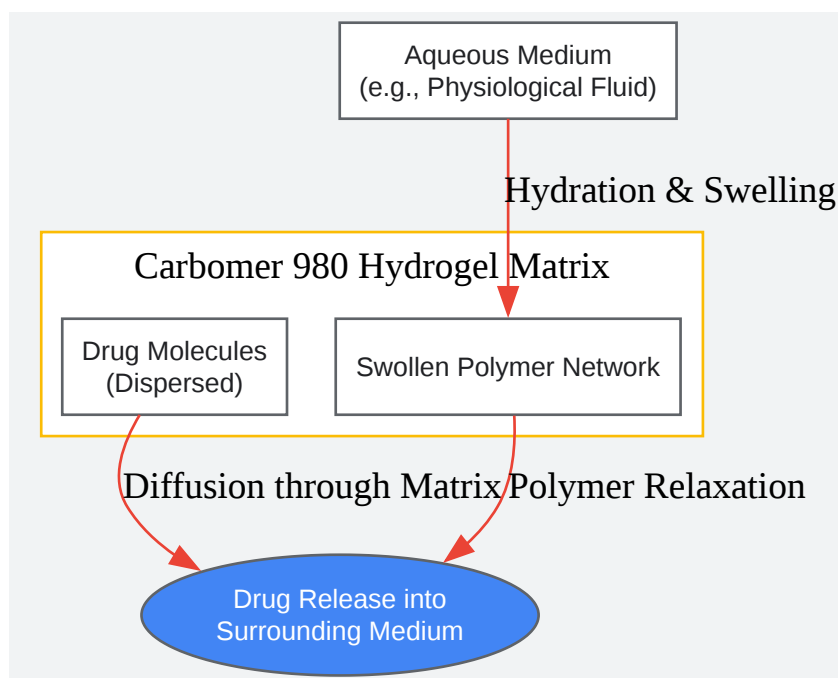
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Caption: Mechanism of **Carbomer 980** Mucoadhesion.



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Caption: Experimental Workflow for Bioadhesion Testing.



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Caption: Drug Release Process from **Carbomer 980** Matrix.

Conclusion

Carbomer 980 stands as a versatile and highly effective bioadhesive polymer for a wide range of pharmaceutical applications. Its well-characterized physicochemical properties, coupled with its strong mucoadhesive capabilities, make it an invaluable tool for formulators seeking to enhance drug delivery and improve therapeutic outcomes. The data and protocols presented in this guide offer a solid foundation for researchers to harness the full potential of **Carbomer 980** in their drug development endeavors.

- To cite this document: BenchChem. [Carbomer 980 as a Bioadhesive Polymer: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3030406#carbomer-980-as-a-bioadhesive-polymer-in-research\]](https://www.benchchem.com/product/b3030406#carbomer-980-as-a-bioadhesive-polymer-in-research)

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